molecular formula C10H6F6O3 B1398817 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid CAS No. 933472-36-7

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

Cat. No.: B1398817
CAS No.: 933472-36-7
M. Wt: 288.14 g/mol
InChI Key: RGSHBVNRMXNYTM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is an organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid typically involves the reaction of benzene dibromide or benzene diiodide with trifluoroethanol in the presence of alkali metal compounds, cuprous halide, and organic solvents. The reaction is conducted at temperatures between 100 and 150°C for 1 to 36 hours . The resulting intermediate, 1,4-bis(2,2,2-trifluoroethoxy)benzene, undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. This intermediate is then oxidized using a hypohalite oxidant to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves similar reaction conditions as the laboratory synthesis but is optimized for larger-scale production. The use of readily available raw materials, mild reaction conditions, and high-yield processes make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypohalites, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The pathways involved in its action include binding to specific receptors or enzymes, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of trifluoroethoxy and trifluoromethyl groups makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(10(14,15)16)1-2-6(7)8(17)18/h1-3H,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSHBVNRMXNYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.48 g 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester were dissolved in 10 ml ethanol. 0.34 g sodium hydroxide dissolved in 10 ml water were added and the reaction mixture stirred under reflux overnight. Then the ethanol was removed in vacuo. The residue was diluted by the addition of 30 ml water. Then concentrated hydrochloride acid was added to acidify the solution. Thereby 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid precipitated as white solid. The solid was collected by filtration dissolved in 50 ml ethyl acetate and dried over MgSO4. The solvent was removed in vacuo to obtain 826 mg 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid as a white solid.
Name
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid 2,2,2-trifluoro-ethyl ester
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
Reactant of Route 5
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2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
Reactant of Route 6
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

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